molecular formula C25H31N3O3 B3814840 Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate

Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate

Cat. No.: B3814840
M. Wt: 421.5 g/mol
InChI Key: SLMKBZQQAFWJQO-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and an imidazolidinone moiety

Properties

IUPAC Name

ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-2-31-23(29)25(17-20-7-4-3-5-8-20)13-6-15-27(19-25)18-21-9-11-22(12-10-21)28-16-14-26-24(28)30/h3-5,7-12H,2,6,13-19H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKBZQQAFWJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=C(C=C2)N3CCNC3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Imidazolidinone Moiety: The imidazolidinone moiety is attached through a condensation reaction involving an appropriate imidazolidinone derivative and the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to an imidazolidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted piperidine and benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate is not well-documented. it is likely to interact with various molecular targets such as enzymes or receptors due to its structural features. The piperidine ring may interact with neurotransmitter receptors, while the imidazolidinone moiety could inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-benzylpiperidine-3-carboxylate: Lacks the imidazolidinone moiety, making it less versatile in terms of biological activity.

    3-Benzyl-1-phenylpiperidine:

Uniqueness

Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate is unique due to the combination of its piperidine ring, benzyl group, and imidazolidinone moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-benzyl-1-[[4-(2-oxoimidazolidin-1-yl)phenyl]methyl]piperidine-3-carboxylate

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